Docetaxal
Descripción general
Descripción
Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a semi-synthetic drug and is closely related to paclitaxel . Docetaxel interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
Docetaxel is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree . A mixture of taxols was prepared from 10‐deacetyl‐7‐xylosyltaxanes by three‐step reactions: redox, acetylation, and deacetylation. The mixture of Taxol B and Taxol C was converted to Docetaxel by Schwartz’s reagent .
Molecular Structure Analysis
Docetaxel is a complex diterpenoid molecule and a semi-synthetic analogue of paclitaxel . It has a molecular formula of C43H53NO14 and an average molecular weight of 807.879 Da .
Chemical Reactions Analysis
Docetaxel is an antineoplastic agent used in cancer chemotherapy. It belongs to the taxane class and is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree .
Aplicaciones Científicas De Investigación
Cancer Chemotherapy :
- Docetaxel is a taxane-type anticancer drug extensively used in chemotherapy for malignancies like breast cancer, ovarian cancer, non-small cell lung cancer, and prostate cancer (Wen et al., 2016).
- It has shown effectiveness as a single-agent or in combination regimens in metastatic breast cancer, non-small-cell lung cancer, and metastatic androgen-independent prostate cancer (Montero et al., 2005).
Nanotechnology in Drug Delivery :
- Nanotechnology has been employed to improve docetaxel's water solubility and reduce systemic toxicity, enhancing its tumor-targeting distribution. Nanoformulations like polymer-based, lipid-based, and lipid-polymer hybrid nanocarriers have been developed for this purpose (Zhang & Zhang, 2013).
- Docetaxel-loaded nanoparticles have been created to modify its pharmacokinetics and biodistribution, enhancing the therapeutic outcomes in cancer patients (Rafiei & Haddadi, 2017).
Predictive Biomarkers for Treatment Response :
- Gene expression profiling has been utilized to predict the response of breast cancer patients to docetaxel treatment, leading to more personalized therapeutic decision-making (Iwao-Koizumi et al., 2005).
Radiation Therapy Enhancement :
- Docetaxel has been used as a radiosensitizer in cancer treatment, enhancing the effectiveness of radiotherapy, especially in gastric cancer. Nanoparticle-based docetaxel formulations have shown improved radiosensitization efficacy compared to docetaxel alone (Cui et al., 2014).
Pharmacokinetics and Metabolism :
- Studies have focused on understanding and improving the complex pharmacokinetics and metabolism of docetaxel, which involves extensive conversion by cytochrome P450 enzymes (Baker et al., 2006).
Safety And Hazards
Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Direcciones Futuras
The landscape of advanced prostate cancer treatment has evolved tremendously in past decades. The treatment paradigm has shifted from androgen deprivation therapy (ADT) alone to doublet combinations comprising ADT with docetaxel or an androgen receptor inhibitor, and now triplet therapy involving all 3 classes of agents . The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925105 | |
Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docetaxal | |
CAS RN |
125354-16-7 | |
Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.